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Mal-PEG4-VC-PAB-DMEA-Seco-Duocarmycin SA

Cat. No.: B15145086
M. Wt: 1431.9 g/mol
InChI Key: OUKLXONEOKZQFG-YUOCBUPLSA-N
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Description

Contextualization of Antibody-Drug Conjugates (ADCs) and Targeted Delivery Platforms in Contemporary Oncology Research

Antibody-Drug Conjugates (ADCs) are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. nih.gov Unlike traditional chemotherapy, which can damage healthy cells, ADCs are intended to target and kill only the cancer cells, thereby minimizing side effects. broadpharm.com The core concept of an ADC involves three main components: a monoclonal antibody that selectively binds to a specific antigen present on the surface of tumor cells, a highly potent cytotoxic agent (payload), and a chemical linker that connects the antibody to the payload. nih.gov This design allows for the precise delivery of the cytotoxic agent to the tumor site, enhancing its therapeutic window. broadpharm.com Contemporary oncology research is heavily invested in optimizing each of these components to improve the efficacy and safety of ADCs.

Evolution of Linker-Payload Strategies and their Significance in Rational Drug Design

The success of an ADC is critically dependent on the stability and release characteristics of its linker-payload system. nih.gov Early generation ADCs faced challenges with linker instability, leading to premature release of the cytotoxic payload in systemic circulation and causing off-target toxicity. nih.gov This has driven the evolution of linker technology towards more stable and selectively cleavable designs. nih.gov

Linkers are broadly categorized as either non-cleavable or cleavable. Non-cleavable linkers release the payload upon complete lysosomal degradation of the antibody, while cleavable linkers are designed to be stable in the bloodstream and release the payload in response to specific triggers within the tumor microenvironment or inside the cancer cell. broadpharm.com These triggers can include the acidic environment of endosomes and lysosomes, the presence of specific enzymes like cathepsins that are overexpressed in tumor cells, or a higher concentration of reducing agents such as glutathione. broadpharm.com The rational design of these linker-payload systems, taking into account factors like hydrophilicity, steric hindrance, and the specific release mechanism, is a cornerstone of modern ADC development. nih.govacs.org

Overview of Mal-PEG4-VC-PAB-DMEA-Seco-Duocarmycin SA as a Multifunctional Research Compound

This compound is a drug-linker conjugate specifically designed for the creation of ADCs. uea.ac.ukglpbio.com It is a complex molecule that embodies the advancements in linker-payload technology. Each segment of this compound has a distinct function, working in concert to ensure stable circulation, targeted delivery, and controlled release of its potent cytotoxic payload. The subsequent sections of this article will provide a detailed chemical and functional analysis of each of these components.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C67H87ClN12O21 B15145086 Mal-PEG4-VC-PAB-DMEA-Seco-Duocarmycin SA

Properties

Molecular Formula

C67H87ClN12O21

Molecular Weight

1431.9 g/mol

IUPAC Name

methyl (8S)-4-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl-methylcarbamoyl]oxy-8-(chloromethyl)-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate

InChI

InChI=1S/C67H87ClN12O21/c1-39(2)56(76-52(82)18-24-96-26-28-98-30-31-99-29-27-97-25-20-70-51(81)17-21-79-53(83)15-16-54(79)84)62(86)75-45(10-9-19-71-65(69)89)61(85)72-43-13-11-40(12-14-43)38-100-66(90)77(3)22-23-78(4)67(91)101-49-35-48-55(44-34-47(64(88)95-8)74-58(44)49)42(36-68)37-80(48)63(87)46-32-41-33-50(92-5)59(93-6)60(94-7)57(41)73-46/h11-16,32-35,39,42,45,56,73-74H,9-10,17-31,36-38H2,1-8H3,(H,70,81)(H,72,85)(H,75,86)(H,76,82)(H3,69,71,89)/t42-,45+,56+/m1/s1

InChI Key

OUKLXONEOKZQFG-YUOCBUPLSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OC2=C3C(=C4[C@@H](CN(C4=C2)C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)CCl)C=C(N3)C(=O)OC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN7C(=O)C=CC7=O

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OC2=C3C(=C4C(CN(C4=C2)C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)CCl)C=C(N3)C(=O)OC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN7C(=O)C=CC7=O

Origin of Product

United States

Molecular Design Principles and Synthetic Accessibility of Mal Peg4 Vc Pab Dmea Seco Duocarmycin Sa

Structural Rationale of the Maleimide (B117702) (Mal) Conjugation Moiety in Bioconjugation Research

The maleimide group is a cornerstone in bioconjugation, primarily due to its high reactivity and specificity towards thiol groups, which are present in the cysteine residues of proteins. This reactivity allows for the precise attachment of molecules, such as the duocarmycin payload in Mal-PEG4-VC-PAB-DMEA-Seco-Duocarmycin SA, to target biomolecules.

Thiol-Maleimide Ligation Chemistry and its Application in Forming Stable Bioconjugates

The conjugation of maleimides to thiol-containing molecules proceeds through a Michael addition reaction, a well-established method in organic chemistry. bachem.com In this reaction, the thiol group of a cysteine residue acts as a nucleophile, attacking the electron-deficient double bond of the maleimide ring. This process results in the formation of a stable succinimidyl thioether linkage, covalently bonding the maleimide-containing molecule to the protein. bachem.comaxispharm.com

This ligation chemistry is highly efficient and can be performed under mild, physiological conditions, typically at a pH between 6.5 and 7.5. axispharm.com At this pH range, the reaction is highly chemoselective for thiols, reacting approximately 1,000 times faster with thiols than with amines. axispharm.comvectorlabs.com The speed and specificity of this reaction make it an invaluable tool for creating stable bioconjugates with high yields. axispharm.comnih.gov This method is widely employed in the development of antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to a monoclonal antibody, as well as in protein labeling and surface functionalization. axispharm.comnih.gov

The stability of the resulting thioether bond is a critical factor for the efficacy of the bioconjugate. axispharm.comnih.gov However, the initial succinimidyl thioether adduct can be susceptible to a retro-Michael reaction, which can lead to deconjugation and potential off-target effects. researchgate.netnih.gov To counteract this, strategies have been developed to enhance the stability of the linkage. One common approach is the hydrolysis of the succinimide (B58015) ring, which opens the ring to form a stable maleamic acid thioether that is resistant to the retro-Michael reaction. nih.govacs.org

Research into the Selectivity and Stability Profile of Mal-Linkages in Academic Studies

The selectivity of maleimides for cysteine residues is a key advantage in bioconjugation. axispharm.com Cysteine is a relatively rare amino acid, allowing for site-specific modification of proteins when a cysteine residue is strategically placed. nih.gov The reaction's high selectivity for thiols over other nucleophilic groups, such as amines, under physiological pH conditions further enhances its utility. axispharm.comvectorlabs.com

Despite its high selectivity, the stability of the maleimide-thiol linkage has been a subject of extensive research. The succinimidyl thioether bond can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione, which is abundant in the bloodstream. nih.govd-nb.info This can lead to the exchange of the conjugated payload to other thiol-containing molecules, resulting in off-target toxicity and reduced therapeutic efficacy. vectorlabs.comnih.gov

Several academic studies have focused on improving the stability of maleimide-based bioconjugates. One area of investigation involves modifying the maleimide structure itself. For instance, introducing electron-withdrawing substituents to the maleimide can accelerate the hydrolysis of the succinimide ring, leading to a more stable, ring-opened product. nih.govprolynxinc.com Another approach is the use of "self-hydrolyzing maleimides" that are designed to rapidly form the stable ring-opened structure after conjugation. nih.gov Furthermore, research into alternative conjugation chemistries, such as those using dibromomaleimides, has shown promise in creating even more stable linkages. kcl.ac.uk These studies aim to minimize payload migration and ensure that the bioconjugate remains intact until it reaches its target. vectorlabs.comresearchgate.net

Design and Functional Implications of the Polyethylene (B3416737) Glycol (PEG4) Spacer Component

Role of PEGylation in Modulating Hydrophilicity and Pharmacological Properties of Bioconjugates in Research Models

In research models, PEGylation has been shown to have a profound impact on the pharmacokinetic and pharmacodynamic properties of bioconjugates. The hydrophilic nature of PEG creates a hydration shell around the molecule, which can shield it from proteolytic enzymes and reduce immunogenicity. This shielding effect can also decrease renal clearance, leading to a longer circulation half-life in the body.

Impact of PEG Length on Conjugate Solubility and Circulation Characteristics in Preclinical Investigations

The length of the PEG spacer is a critical parameter that can be tailored to optimize the properties of a bioconjugate. While longer PEG chains generally lead to increased solubility and longer circulation times, there is a trade-off to consider. Very long PEG chains can sometimes hinder the interaction of the bioconjugate with its target, potentially reducing its efficacy.

Preclinical investigations have demonstrated that the length of the PEG spacer can significantly influence the in vivo behavior of bioconjugates. A study comparing different PEG lengths might show that a PEG4 spacer provides an optimal balance between improved solubility and maintained biological activity. For instance, a shorter PEG chain like PEG4 may be sufficient to overcome solubility issues without creating steric hindrance that could interfere with antigen binding in the case of an antibody-drug conjugate. The choice of a PEG4 unit in this compound is therefore a deliberate design element aimed at achieving a favorable pharmacokinetic profile, enhancing solubility, and ensuring that the cytotoxic payload can effectively reach its target.

Cleavable Linker System: Valine-Citrulline (VC)-p-Aminobenzylcarbamate (PAB)-DMEA

The linker system connecting the cytotoxic payload to the targeting moiety is a critical component of this compound, designed to be stable in circulation but to release the active drug upon reaching the target site. This particular linker utilizes a multi-component system that relies on enzymatic cleavage for activation.

The core of this cleavable linker is the dipeptide sequence Valine-Citrulline (VC). This specific dipeptide is recognized and cleaved by certain lysosomal proteases, most notably cathepsin B, which are often found in high concentrations within tumor cells. The stability of the VC linker in systemic circulation is high, preventing premature release of the cytotoxic drug. However, once the bioconjugate is internalized by the target cell and trafficked to the lysosome, the VC linker is efficiently cleaved by cathepsin B.

Enzymatic Cleavage Mechanism of the Valine-Citrulline Dipeptide by Lysosomal Proteases in Research Models

The valine-citrulline (VC) dipeptide is a well-researched motif incorporated into drug conjugates for its susceptibility to enzymatic cleavage within the lysosomal compartment of target cells. glpbio.combiorxiv.org This specificity is crucial, as the linker must remain intact in the extracellular environment to prevent premature drug release and associated off-target toxicity. creative-biolabs.com

Research models have demonstrated that after an antibody-drug conjugate (ADC) binds to its target antigen on a cancer cell and is internalized, it is trafficked to the lysosome. medchemexpress.com Within this acidic organelle, lysosomal proteases, most notably Cathepsin B, recognize the VC sequence as a substrate. glpbio.comnih.gov Cathepsin B, a cysteine protease, catalyzes the hydrolytic cleavage of the amide bond between citrulline and the p-aminobenzylcarbamate (PAB) spacer. medchemexpress.comwuxiapptec.com While Cathepsin B was initially considered the primary enzyme responsible, further studies have indicated that other lysosomal cathepsins, such as S, L, and F, may also be involved in this cleavage mechanism. medchemexpress.com This enzymatic action is the initiating trigger for the subsequent release of the active payload. nih.gov

Self-Immolative Mechanism of the p-Aminobenzylcarbamate (PAB) Spacer and its Role in Traceless Payload Release

Following the enzymatic cleavage of the valine-citrulline linker, the p-aminobenzylcarbamate (PAB) spacer, often referred to as an electronic cascade spacer, undergoes a spontaneous, self-immolative degradation. nih.gov This process is key to releasing the payload in its native, unmodified form—a "traceless" release. glpbio.com

The cleavage of the VC dipeptide unmasks a free aniline (B41778) nitrogen on the PAB unit. This initiates a rapid, intramolecular 1,6-elimination reaction. glpbio.comrsc.org The aniline nitrogen's lone pair of electrons delocalizes into the aromatic ring, prompting the elimination of the attached drug molecule and the formation of p-aminobenzyl quinone methide, which subsequently hydrolyzes. This cascade-like electronic rearrangement ensures that the spacer fragments completely, liberating the payload without any residual linker components attached, which is critical for restoring the drug's full pharmacological activity. nih.govrsc.org

Research into the Contribution of the DMEA Moiety to Linker Properties and Intracellular Release Dynamics

The N,N-dimethylethylamine (DMEA) moiety in this specific construct is part of the payload component, forming DMEA-Seco-Duocarmycin SA. In the broader context of drug-linker conjugates, such as Mal-PEG4-VC-PAB-DMEA-PNU-159682, the DMEA group is consistently presented as an integral part of the cytotoxic agent. glpbio.commedchemexpress.com

Stability Studies of the VC-PAB-DMEA Linker in Preclinical Biological Environments

The stability of the linker is a paramount factor for the safety and efficacy of targeted drug conjugates, ensuring the payload remains attached to its delivery vehicle until it reaches the target. creative-biolabs.com The VC-PAB linker is designed for stability in systemic circulation and has demonstrated superior stability compared to earlier linker technologies like hydrazones or disulfides. creative-biolabs.comnih.gov

However, preclinical studies have revealed species-specific differences in plasma stability. While generally stable in human plasma, the VC-PAB linker has shown susceptibility to premature cleavage in mouse plasma. biorxiv.orgresearchgate.net This instability is attributed to the activity of the murine enzyme carboxylesterase 1c (Ces1c), which can hydrolyze the linker. nih.gov This finding is critical for the interpretation of preclinical data from rodent models. In vivo pharmacokinetic studies in mice have confirmed lower exposure and higher clearance of conjugates with the VC-PAB linker compared to more stable linkers. nih.gov Efforts to mitigate this instability in preclinical models have included chemical modifications to the linker, such as adding specific amino acid sequences, which can reduce its susceptibility to Ces1c without compromising cleavage by lysosomal cathepsins. biorxiv.org

Summary of VC-PAB Linker Stability in Preclinical Models
Biological EnvironmentStability ProfileKey Enzymatic Factor(s)Reference
Human PlasmaGenerally StableLow susceptibility to plasma enzymes researchgate.net
Mouse PlasmaUnstableCarboxylesterase 1c (Ces1c) nih.gov
Rat PlasmaUnstableCarboxylesterase activity nih.gov
Lysosomal EnvironmentCleavable (Intended)Cathepsin B and other cathepsins medchemexpress.comnih.gov

Seco-Duocarmycin SA Payload: Advanced Design as a DNA Alkylating Agent

Seco-Duocarmycin SA is an exceptionally potent cytotoxic agent, belonging to a class of natural products known for their ability to alkylate DNA. wikipedia.org Its design as a prodrug is a key feature that enhances its suitability for targeted therapies.

Prodrug Design Strategy of Seco-Duocarmycin SA and its In Situ Activation Mechanism

The duocarmycins derive their potent biological activity from a strained cyclopropane (B1198618) ring that can alkylate the N3 position of adenine (B156593) in the minor groove of DNA. nih.govwikipedia.org However, this reactive cyclopropane makes the parent compound unstable. The "seco-" form is a prodrug strategy designed to mask this reactive moiety until the drug reaches its target. mdpi.com

In Seco-Duocarmycin SA, the cyclopropane is present in a protected, inactive chloromethyl indoline (B122111) form. researchgate.net The activation of the prodrug is triggered by the release of the payload from the linker inside the target cell. This release unmasks a critical phenolic hydroxyl group on the duocarmycin molecule. nih.gov The presence of this free phenol (B47542) facilitates a spontaneous intramolecular Winstein cyclization, where the phenol displaces the chloride, forming the active spirocyclopropyl-cyclohexadienone pharmacophore in situ. researchgate.netnih.gov This bioactivation ensures that the highly reactive DNA alkylating agent is generated only at the site of action, minimizing potential damage to non-target cells during transit. acs.orgchemrxiv.org

Synthetic Methodologies for Seco-Duocarmycin SA and its Analogues in Chemical Biology Research

The synthesis of Seco-Duocarmycin SA and its complex heterocyclic core has been a subject of extensive research, leading to the development of various synthetic strategies. nih.gov A common and effective method for constructing the indole (B1671886) nucleus, a key component of the duocarmycin structure, is the Fischer indole synthesis. rsc.orgresearchgate.net This reaction typically involves the acid-catalyzed reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone to form the indole ring system. rsc.orgwikipedia.org

For instance, a synthetic route can start from commercially available 2-methoxy-4-nitroaniline, which is converted to a hydrazone intermediate. rsc.orgresearchgate.net A subsequent Fischer indole reaction using an acid catalyst like polyphosphoric acid yields the core indole structure. rsc.org Another critical step in many reported syntheses is the formation of the (chloromethyl)indoline ring system, which can be achieved through a radical 5-exo-trig cyclization. researchgate.net These synthetic methodologies have been crucial for producing Seco-Duocarmycin SA for preclinical research and for creating a diverse range of analogues to study structure-activity relationships. nih.govuea.ac.uk

Key Synthetic Reactions in Seco-Duocarmycin SA Synthesis
ReactionPurposeTypical Reagents/ConditionsReference
Fischer Indole SynthesisFormation of the core indole scaffoldPhenylhydrazine derivative, ketone/aldehyde, acid catalyst (e.g., PPA, H2SO4) rsc.orgresearchgate.netwikipedia.org
5-exo-trig Radical CyclizationFormation of the indoline ring systemRadical initiator (e.g., AIBN), tin hydride (e.g., Bu3SnH) researchgate.net
Winstein CyclizationIntramolecular activation of the prodrug (in situ)Triggered by unmasking of phenolic hydroxyl group researchgate.netnih.gov

Mechanism of Action of Seco Duocarmycin Sa at the Cellular and Molecular Level

DNA Binding Specificity and Alkylation Chemistry of Seco-Duocarmycin SA

The duocarmycin class of antitumor agents, including Seco-Duocarmycin SA, are distinguished by their sequence-selective alkylation of duplex DNA. mdpi.comnih.gov This specificity is a key determinant of their biological activity.

Seco-Duocarmycin SA and its active form, DSA, exhibit a strong affinity for the minor groove of the DNA double helix. nih.govnih.govresearchgate.net Their chemical structure, characterized by a DNA-binding unit, allows them to selectively bind to adenine-thymine (AT) rich sequences. mdpi.comnih.govnih.gov This binding is a crucial first step that positions the molecule correctly for the subsequent alkylation reaction. nih.govresearchgate.net The shape-selective recognition of the minor groove in these AT-rich regions is a hallmark of the duocarmycin family. acs.org

Following binding in the minor groove, the alkylating unit of the duocarmycin becomes activated. nih.gov Seco-Duocarmycin SA, being a prodrug, first converts to the active DSA form, which then alkylates the N3 position of adenine (B156593) residues. mdpi.comnih.govnih.gov This reaction forms a covalent adduct, permanently linking the drug to the DNA strand. nih.govresearchgate.net This irreversible alkylation disrupts the normal architecture of the DNA, leading to strand breakage and interference with essential cellular processes like replication and transcription. nih.govnih.govresearchgate.net This targeted adenine N3 alkylation is a distinctive feature compared to many other alkylating agents that typically target guanine. mdpi.comnih.gov

Cellular Responses to DNA Damage Induced by Seco-Duocarmycin SA Activity

The formation of DNA adducts by Seco-Duocarmycin SA triggers a series of cellular responses aimed at addressing the genomic damage.

The covalent modification of DNA by Seco-Duocarmycin SA is recognized by the cell's machinery as significant damage, leading to the activation of DNA Damage Response (DDR) pathways. nih.gov Proteomic analyses of cells treated with Seco-Duocarmycin SA show the dysregulation of proteins involved in DNA repair, indicating the initiation of these repair mechanisms to maintain genomic integrity. mdpi.comresearchgate.net However, the damage inflicted by these potent alkylating agents is often too severe for the cell to repair, ultimately leading to cell death. nih.gov

A primary consequence of the DNA damage induced by Seco-Duocarmycin SA is the arrest of the cell cycle. medchemexpress.commedchemexpress.com Studies in preclinical models, such as glioblastoma cell lines, have demonstrated that treatment with Seco-Duocarmycin SA leads to a significant arrest in the S and G2/M phases of the cell cycle. mdpi.comnih.gov This is often accompanied by a decrease in the G1 phase population. medchemexpress.com In acute myeloid leukemia (AML) cells, the active form, DSA, has been shown to induce cell cycle arrest at the G2/M phase. nih.gov This cell cycle blockade is a critical component of its cytotoxic effect, preventing the proliferation of cancer cells. mdpi.comnih.gov

The following table summarizes the observed effects of Seco-Duocarmycin SA on the cell cycle in different cancer cell lines.

Cell LineConcentrationTime PointEffect on Cell Cycle
T98G (Glioblastoma)0.28 nM24 hDecrease in G1, increase in S and G2/M phases
LN18 (Glioblastoma)0.1 nM24 hSignificant increase in G2/M phase
Molm-14 (AML)20-500 pM (DSA)24, 48, 72 hArrest at G2/M phase
HL-60 (AML)20-500 pM (DSA)24, 48, 72 hArrest at G2/M phase

Ultimately, the extensive and irreparable DNA damage caused by Seco-Duocarmycin SA drives the cell towards programmed cell death, primarily through apoptosis. medchemexpress.commedchemexpress.com A concentration-dependent increase in apoptotic cell death has been observed in various cancer cell lines upon treatment with Seco-Duocarmycin SA. mdpi.com In AML cell lines, DSA was found to increase apoptosis. nih.govresearchgate.net While apoptosis is a significant mechanism, some studies suggest that in certain cell lines like glioblastoma, the cytotoxicity of Seco-Duocarmycin SA is more directly attributable to its potent ability to disrupt cell cycle progression, with apoptosis not fully accounting for the total reduction in cell viability. mdpi.comresearchgate.netnih.gov Proteomic analysis has also pointed to the dysregulation of proteins involved in apoptosis. mdpi.com

Research into the Dysregulation of Essential Cellular Processes (e.g., DNA Replication, Transcription)

The covalent modification of DNA by Seco-Duocarmycin SA is the primary event that leads to the dysregulation of fundamental cellular processes, most notably DNA replication and transcription. nih.gov By alkylating adenine residues within the minor groove of DNA, the compound creates adducts that distort the helical structure of the DNA. nih.gov

This structural alteration poses a significant barrier to the cellular machinery responsible for reading and duplicating the genetic material. During DNA replication, the progression of the replication fork is physically impeded by these DNA adducts. This leads to a condition known as replication stress, characterized by the stalling of replication forks. nih.gov The cell's DNA polymerases are unable to proceed past the alkylated sites, leading to an arrest of the S phase of the cell cycle. nih.gov In response to this replication stress, cells activate complex signaling pathways, such as the ATR (Ataxia Telangiectasia and Rad3-related) kinase pathway, in an attempt to repair the damage. springernature.com However, the damage induced by duocarmycins is often extensive and difficult for the cell's repair mechanisms to resolve effectively. nih.gov

Similarly, the process of transcription, where the genetic information in DNA is transcribed into RNA, is also severely hampered. RNA polymerases, the enzymes responsible for transcribing DNA, are blocked by the presence of the duocarmycin-DNA adducts. This inhibition of transcription prevents the synthesis of messenger RNA (mRNA) and, consequently, the production of essential proteins required for cellular function and survival. The widespread disruption of gene expression contributes significantly to the potent cytotoxicity of Seco-Duocarmycin SA. nih.gov

Proteomic and Transcriptomic Profiling of Cellular Responses to Seco-Duocarmycin SA

To better understand the intricate cellular responses to Seco-Duocarmycin SA, researchers have employed proteomic and transcriptomic profiling techniques. These approaches provide a global view of the changes in protein and gene expression levels following treatment with the compound, offering insights into the pathways that are activated or inhibited.

Proteomic studies, particularly in glioblastoma cell lines, have revealed significant alterations in the expression of proteins involved in key cellular processes. mdpi.comnih.gov A notable study by Morcos et al. (2025) investigated the proteomic profile of glioblastoma cells treated with Seco-Duocarmycin SA and identified a number of differentially expressed proteins. mdpi.comnih.gov These proteins are primarily associated with DNA repair, apoptosis, and senescence, underscoring the cellular response to the DNA damage inflicted by the compound. mdpi.comresearchgate.netnih.gov The identification of 18 differentially expressed proteins unique to DNA repair pathways highlights the cell's attempt to counteract the genotoxic effects of Seco-Duocarmycin SA. researchgate.net

Table 1: Differentially Expressed Proteins in Glioblastoma Cells Treated with Seco-Duocarmycin SA

ProteinCellular PathwayObserved Change in Expression
BCL2L1Apoptosis (Anti-apoptotic)Upregulated
Various DNA Repair EnzymesDNA RepairUpregulated
Cell Cycle Checkpoint ProteinsCell CycleDysregulated
Proteins associated with SenescenceSenescenceDysregulated

This table is a representation of findings described in Morcos et al. (2025), where specific protein names were not fully enumerated in the provided search results. mdpi.com

Transcriptomic analyses of cells treated with the related compound Duocarmycin SA have provided further clarity on the cellular response at the gene expression level. These studies have shown that exposure to duocarmycins leads to the differential expression of a large number of genes. For instance, in acute myeloid leukemia (AML) cells, RNA sequencing revealed the upregulation of 552 genes and the downregulation of 141 genes in one cell line, and the upregulation of 2386 genes and downregulation of 316 genes in another, following treatment. medchemexpress.com

Gene set enrichment analyses of these transcriptomic datasets have consistently shown an enrichment of genes involved in the G2/M checkpoint, DNA repair, and apoptosis. medchemexpress.com This indicates a coordinated transcriptional response aimed at halting the cell cycle to allow for DNA repair, and when the damage is too severe, initiating programmed cell death.

Table 2: Enriched Gene Sets in Cells Treated with Duocarmycin SA

Enriched Gene SetBiological Process
G2/M CheckpointCell cycle arrest in response to DNA damage
DNA RepairActivation of pathways to repair DNA lesions
ApoptosisInitiation of programmed cell death

This table is based on the findings from transcriptomic studies of the related compound Duocarmycin SA. medchemexpress.com

Preclinical Efficacy and Mechanistic Studies of Mal Peg4 Vc Pab Dmea Seco Duocarmycin Sa

In Vitro Cytotoxicity Assessment in Various Cancer Cell Lines

The cytotoxic activity of the payload released from Mal-PEG4-VC-PAB-DMEA-Seco-Duocarmycin SA is a primary determinant of its anti-cancer potential. While specific in vitro studies on the complete drug-linker conjugate are not extensively detailed in publicly available research, comprehensive investigations into its active payload, Seco-Duocarmycin SA (seco-DSA), and its parent compound, Duocarmycin SA (DSA), provide significant insights into its potency.

The duocarmycin class of antitumor antibiotics are known for their exceptional potency, often exhibiting cytotoxicity at picomolar concentrations. mdpi.com Seco-Duocarmycin SA, the payload of the conjugate, has been shown to be a highly potent DNA alkylating agent. mdpi.com In preclinical studies involving glioblastoma multiforme (GBM) cell lines, a cancer type known for its resistance to conventional therapies, the efficacy of seco-DSA has been quantified. nih.gov

In the chemo-resistant glioblastoma cell line LN18, seco-DSA demonstrated remarkable potency. nih.gov Similarly, in the T98G glioblastoma cell line, seco-DSA also exhibited significant cytotoxic effects. nih.gov These findings underscore the ultra-potency of seco-DSA and its effectiveness in inhibiting the proliferation of aggressive cancer cells. nih.gov The high cytotoxicity of duocarmycins, with sub-nanomolar IC50 values, surpasses that of traditional chemotherapeutics like doxorubicin (B1662922) by as much as 100-fold in some instances.

Colony formation assays, which measure the ability of a single cell to grow into a colony, are a stringent test of sustained cytostatic or cytotoxic effects. For the duocarmycin payloads, these assays have been employed to determine their long-term impact on cancer cell survival. In studies with glioblastoma cell lines, both Seco-Duocarmycin SA and Duocarmycin SA induced a concentration-dependent decrease in colony formation. nih.gov

The half-maximal inhibitory concentrations (IC50) derived from these assays provide a quantitative measure of the compounds' potency. For instance, in the LN18 glioblastoma cell line, the IC50 for Seco-Duocarmycin SA was determined to be 0.005 nM. nih.gov In the T98G cell line, the IC50 for seco-DSA was 0.008 nM. nih.gov These results from colony formation assays are considered a more sensitive metric for evaluating the potency of seco-DSA compared to cell proliferation assays. nih.gov

Interactive Data Table: IC50 Values from Colony Formation Assays in Glioblastoma Cell Lines

Cell LineCompoundIC50 (nM)
LN18Seco-Duocarmycin SA0.005
T98GSeco-Duocarmycin SA0.008
LN18Duocarmycin SA0.004
T98GDuocarmycin SA0.011

Comparative studies are essential to contextualize the efficacy of a new cytotoxic agent. The potency of Seco-Duocarmycin SA has been compared to its natural parent compound, Duocarmycin SA. In colony formation assays with glioblastoma cell lines, seco-DSA exhibited IC50 values that were comparable to and, in some cases, lower than those of DSA. nih.gov Specifically, in LN18 cells, DSA had an IC50 of 0.004 nM, while seco-DSA had an IC50 of 0.005 nM. nih.gov In T98G cells, the IC50 for DSA was 0.011 nM, and for seco-DSA, it was 0.008 nM. nih.gov

The DNA-alkylating mechanism of duocarmycins like Duocarmycin SA offers a potential advantage over other classes of payloads, such as microtubule inhibitors (e.g., auristatins). This is because the DNA-based mechanism may bypass multidrug resistance (MDR) pumps, which are a common cause of resistance to chemotherapy. This allows the compound to maintain its potency in tumors that overexpress P-glycoprotein (P-gp).

Investigation of Synergistic Effects in Preclinical Combination Strategies

To enhance the therapeutic window and combat resistance, the combination of targeted agents with other cancer treatments is a key area of research. While specific studies on the combination of the full this compound conjugate are limited, research on its payload provides insights into potential synergistic interactions.

Glioblastoma multiforme is a highly aggressive brain tumor where radiation therapy is a cornerstone of treatment. mdpi.com Research has explored the potential of duocarmycins to act as radiosensitizers, agents that make cancer cells more susceptible to radiation. Studies have investigated the combination of Seco-Duocarmycin SA and Duocarmycin SA with proton radiation in human glioblastoma cell lines. mdpi.com

The rationale for this combination is that the DNA-alkylating properties of duocarmycins could complement the DNA-damaging effects of proton radiation, leading to enhanced cancer cell killing. mdpi.com Research findings indicate that the combination of proton radiation and seco-DSA synergistically enhances the inhibition of cell proliferation and increases the arrest of cells in the G2/M phase of the cell cycle in glioblastoma cell lines. mdpi.com This suggests that a duocarmycin-based ADC could potentially lower the required dose of radiation, thereby reducing damage to surrounding healthy tissues.

In Vivo Preclinical Efficacy Studies in Relevant Animal Models

The in vivo preclinical assessment of antibody-drug conjugates (ADCs) utilizing the this compound linker-payload system is critical for establishing therapeutic potential. Studies in relevant animal models, including xenografts and syngeneic models, provide essential data on the ADC's ability to control tumor growth and elucidate its mechanism of action within a complex biological system.

ADCs constructed with seco-duocarmycin payloads and cleavable linkers have demonstrated potent and durable anti-tumor activity in a variety of preclinical cancer models. These studies are often conducted using human tumor cell line-derived xenografts (CDX) or patient-derived xenografts (PDX) implanted in immunocompromised mice.

Research on analogous ADCs, such as SYD985 (trastuzumab duocarmazine), which employs a similar valine-citrulline (vc) linker attached to a seco-duocarmycin payload, provides a strong surrogate for the expected efficacy. In head-to-head comparisons with other HER2-targeting ADCs like T-DM1, SYD985 has shown superior activity, particularly in tumors with low HER2 expression. aacrjournals.orgasco.org

In xenograft models of HER2 3+ breast cancer (BT-474 and MAXF1162), a single administration of SYD985 resulted in dose-dependent tumor growth inhibition. aacrjournals.org Notably, in the BT-474 model, SYD985 was significantly more active than T-DM1, with seven out of eight mice showing complete tumor remission at a 5 mg/kg dose, whereas no complete remissions were observed with T-DM1. aacrjournals.org This potent activity extends to patient-derived models. In the HER2 1+ breast cancer PDX models MAXF-MX1 and HBCx-10, SYD985 induced complete tumor remission in the majority of treated animals, while T-DM1 showed no significant antitumor activity even at higher doses. aacrjournals.org

Similar profound efficacy has been observed in other cancer types. In an epithelial ovarian carcinoma xenograft model with high HER2 expression (OVA10, HER2 3+), SYD985 treatment led to a significant inhibition of tumor growth compared to T-DM1. nih.gov These findings underscore the potent tumor-killing ability of ADCs equipped with this class of DNA-alkylating payload and cleavable linker, capable of inducing complete and lasting tumor regressions in preclinical settings. aacrjournals.orgnih.gov

Table 1: In Vivo Efficacy of a Representative Seco-Duocarmycin ADC (SYD985) in Xenograft Models

Model Type Cancer Type HER2 Status Key Finding Reference
BT-474 (CDX) Breast Cancer 3+ Significantly greater tumor growth inhibition vs. T-DM1; 7 of 8 mice showed complete tumor remission. aacrjournals.org
MAXF1162 (PDX) Breast Cancer 3+ Dose-dependent tumor growth inhibition. aacrjournals.org
MAXF-MX1 (PDX) Breast Cancer 1+ 4 of 6 mice showed complete tumor remission at 1 mg/kg; all mice showed complete remission at 3 mg/kg. aacrjournals.org
HBCx-10 (PDX) Breast Cancer 1+ 4 of 7 mice showed complete tumor remission at 1 mg/kg; all mice showed complete remission at 3 mg/kg. aacrjournals.org

The cytotoxic payload, Seco-Duocarmycin SA, functions as a potent DNA-alkylating agent. researchgate.net Upon activation within the cancer cell, it binds to the minor groove of DNA and causes irreversible alkylation, leading to DNA damage and subsequent cell death. nih.govresearchgate.net To confirm this mechanism of action in vivo and to assess the biological activity of the ADC on its target, pharmacodynamic (PD) biomarkers are analyzed in tumor tissues collected from treated animals.

The most direct and sensitive biomarker for the activity of DNA-damaging agents is the phosphorylation of histone H2AX, forming γ-H2AX. nih.govresearchgate.net The formation of γ-H2AX foci at the sites of DNA double-strand breaks is a key event in the DNA damage response (DDR) pathway. researchgate.net Analysis of tumor biopsies from xenograft models via immunohistochemistry (IHC) or immunofluorescence (IF) allows for the quantification of γ-H2AX foci. nih.gov

Following treatment with an ADC carrying a Seco-Duocarmycin SA payload, a significant increase in the number and intensity of γ-H2AX foci within the tumor cell nuclei is expected. nih.gov This increase serves as a direct PD marker of drug activity and confirms that the payload has been successfully delivered to the tumor, released, and has engaged its intracellular target. researchgate.net Further downstream markers of apoptosis, such as cleaved caspase-3, can also be assessed by IHC to confirm the induction of the desired cell death pathway.

Table 2: Expected Pharmacodynamic Biomarker Analysis in Tumor Models

Biomarker Mechanism Indicated Method of Analysis Expected Result in Treated Tumors Reference
γ-H2AX DNA Double-Strand Breaks Immunohistochemistry (IHC) / Immunofluorescence (IF) Significant increase in nuclear foci formation. nih.govresearchgate.net

The functionality of the this compound relies on a multi-step activation process that ensures the potent payload is released preferentially inside target cancer cells, minimizing systemic exposure. nih.gov This process begins after the ADC binds to its target antigen on the cancer cell surface and is internalized, typically through the endolysosomal pathway. nih.gov

Internalization and Trafficking: Upon binding its target, the entire ADC-antigen complex is brought into the cell and traffics to the lysosome. nih.gov

Enzymatic Cleavage: The linker contains a valine-citrulline (VC) dipeptide sequence, which is specifically designed to be a substrate for lysosomal proteases, most notably Cathepsin B, which is often overexpressed in tumor cells. tcichemicals.comresearchgate.net Inside the acidic environment of the lysosome, Cathepsin B cleaves the peptide bond between the citrulline and the p-aminobenzyl (PAB) group. tcichemicals.com This cleavage event is the critical trigger for payload release.

Self-Immolation: The cleavage of the VC dipeptide initiates the collapse of the PAB spacer. This process, known as self-immolation or electronic cascade, occurs spontaneously following the enzymatic trigger. nih.gov The PAB group eliminates, leading to the release of the DMEA-Seco-Duocarmycin SA molecule.

Payload Activation: The released molecule is the seco-duocarmycin prodrug. This inactive form rapidly converts to its highly potent, spirocyclized (active) form, Duocarmycin SA, which can then alkylate DNA, leading to cell death. acs.orgnih.gov

This protease-cleavable linker design is crucial for the ADC's therapeutic index, as it is engineered to be stable in systemic circulation while being highly sensitive to the enzymatic conditions within the tumor cell's lysosomes. nih.govaacrjournals.org

Optimization of Linker Design for Enhanced Preclinical Efficacy and Selectivity

The linker system is a critical determinant of an ADC's safety and efficacy, and its optimization is a primary focus of research. nih.gov The Mal-PEG4-VC-PAB-DMEA linker, while effective, presents several avenues for improvement to enhance the therapeutic index.

A key challenge lies in the specificity of the cleavable valine-citrulline (VC) dipeptide. While designed for cleavage by the lysosomal protease Cathepsin B, which is often overexpressed in tumor cells, the VC linker can exhibit sensitivity to a variety of other cathepsins and proteases, such as neutrophil elastase. nih.govnih.govchemexpress.com This broad sensitivity can lead to premature payload release in off-target tissues, potentially causing toxicities. nih.gov Future research is directed at designing novel peptide sequences that are more exclusively recognized and cleaved by tumor-specific enzymes. For instance, modifying the amino acid composition, such as substituting valine-alanine for valine-citrulline or developing tripeptide linkers like glutamic acid-valine-citrulline (EVCit), has been shown to improve plasma stability and reduce susceptibility to certain extracellular enzymes without compromising payload release inside the target cell. nih.govnih.gov

Further optimization strategies include modifying the polyethylene (B3416737) glycol (PEG) spacer. The PEG4 component enhances solubility and circulation time, but altering its length or incorporating more hydrophilic polymer scaffolds could further mitigate potential aggregation issues associated with hydrophobic payloads, allowing for higher drug-to-antibody ratios (DARs) without compromising the biophysical properties of the conjugate. chemexpress.com

Development of Advanced Preclinical Models for Comprehensive Compound Evaluation

The translation of preclinical ADC data to clinical outcomes is a significant hurdle, largely due to the limitations of traditional preclinical models. appliedclinicaltrialsonline.comlabcorp.com Evaluating a complex conjugate like this compound requires models that more accurately recapitulate human tumor biology and the immune system. appliedclinicaltrialsonline.comnih.gov

Conventional cell line-derived xenograft (CDX) models often fail to represent the heterogeneity of human tumors. td2inc.com Consequently, research is shifting towards more sophisticated models:

Patient-Derived Xenograft (PDX) Models : These models are developed by implanting fresh tumor tissue from a patient into an immunodeficient mouse. PDX models better preserve the original tumor's architecture, genetic diversity, and resistance mechanisms, offering a more predictive assessment of therapeutic efficacy. td2inc.comresearchgate.net

Syngeneic and Humanized Mouse Models : Given that DNA-damaging agents like duocarmycin can induce immunogenic cell death, it is crucial to evaluate their effects in the context of a competent immune system. nih.gov Syngeneic models (implanting mouse tumors into immunocompetent mice) and humanized models (mice engineered to have a human immune system) allow for the study of interactions between the ADC, tumor cells, and immune cells, which is critical for predicting both efficacy and potential immune-related toxicities. td2inc.comyoutube.com

3D Organoid and Spheroid Cultures : These in vitro systems better mimic the three-dimensional structure and cell-cell interactions of a solid tumor compared to traditional 2D cell cultures, providing a more relevant platform for initial efficacy and toxicity screening. nih.gov

These advanced models, combined with modern imaging techniques for tracking ADC distribution, provide a more rigorous framework for evaluating conjugate performance and selecting the most promising candidates for clinical development. appliedclinicaltrialsonline.comnih.gov

Exploration of Novel Conjugation Methodologies for Improved Homogeneity and Stability of Bioconjugates

A primary drawback of maleimide (B117702) chemistry is the potential instability of the resulting thioether bond, which can undergo a retro-Michael reaction, leading to payload exchange with other thiols in the plasma, such as albumin. nih.govacs.org This can cause premature drug release and off-target toxicity. Research is focused on developing site-specific conjugation technologies to produce homogeneous ADCs with enhanced stability: nih.gov

Engineered Cysteines : This approach involves introducing cysteine residues at specific, solvent-accessible sites on the antibody, allowing for precise, controlled conjugation and yielding a homogeneous product with a defined DAR. rsc.orgacs.org

Enzymatic Conjugation : Enzymes such as microbial transglutaminase can be used to attach linker-payloads to specific glutamine residues on the antibody, forming a stable peptide bond. nih.gov

Unnatural Amino Acids : Incorporating amino acids with bioorthogonal reactive groups into the antibody backbone provides unique chemical handles for highly specific conjugation, avoiding reaction with any native amino acids. nih.gov

Alternative Linker Chemistries : Developing linkers that form more robust bonds, such as those based on dibromomaleimide or sulfone chemistry, can significantly improve conjugate stability in plasma compared to traditional maleimides. nih.govacs.org

These advanced methods aim to produce well-defined, stable conjugates, leading to a better-characterized product with a potentially wider therapeutic window. prnewswire.com

Integration of this compound into Emerging Targeted Therapeutic Platforms Beyond Traditional ADC Formats

The versatile linker-payload system of this compound is not limited to conjugation with full-length monoclonal antibodies. The core principle of targeted delivery can be extended to a variety of other therapeutic platforms, each with unique advantages. researchgate.net

Antibody Fragment-Drug Conjugates (FDCs) : Using smaller antibody fragments, such as Fabs or single-chain variable fragments (scFvs), can improve penetration into dense solid tumors. appliedclinicaltrialsonline.com While this often comes at the cost of a shorter plasma half-life, it may be advantageous for certain tumor types.

Peptide-Drug Conjugates (PDCs) : Peptides that bind to specific receptors overexpressed on cancer cells can serve as the targeting moiety. Their small size allows for rapid tumor penetration and clearance from the body, potentially reducing systemic toxicity.

Small Molecule-Drug Conjugates (SMDCs) : A small molecule with high affinity for a tumor-specific cell surface protein can be used to guide the duocarmycin payload. This approach combines the targeting of biologics with the manufacturing advantages of small molecules.

Dual-Payload and Multispecific Conjugates : The linker-payload could be incorporated into more complex designs, such as ADCs carrying a second, mechanistically distinct cytotoxic agent to overcome drug resistance. appliedclinicaltrialsonline.comprnewswire.com It could also be attached to a bispecific antibody that recognizes two different tumor antigens, thereby increasing tumor selectivity.

Exploring these alternative formats can broaden the applicability of the duocarmycin payload and its associated linker technology to a wider range of cancers and biological targets.

Application of Computational and In Silico Modeling for Predictive Design and Mechanistic Understanding

The complexity of multi-component systems like ADCs makes computational modeling an indispensable tool for accelerating their design and development. nih.govnih.gov In silico approaches can provide critical insights at multiple stages, from linker design to predicting clinical efficacy.

Linker and Conjugation Modeling : Molecular dynamics simulations can be used to model the conformational flexibility of the linker, its interaction with the antibody surface, and the accessibility of the VC cleavage site to lysosomal proteases. nih.gov These models can help predict how changes in linker length or composition will affect stability and payload release. Furthermore, computational tools can analyze the antibody surface to identify optimal sites for engineered cysteine or enzymatic conjugation that will not interfere with antigen binding and will maximize conjugate stability. computabio.com

Payload-Target Interaction : Molecular docking and simulation can be used to study the binding of the released duocarmycin payload within the minor groove of DNA. rsc.org This provides a deeper mechanistic understanding of its cytotoxic activity and can help in designing next-generation payloads that overcome potential resistance mechanisms. rsc.org

By integrating these computational methods, researchers can de-risk and streamline the development process, making more informed decisions to design safer and more effective therapeutics based on the this compound platform.

Data Tables

Table 1: Summary of Research Challenges and Future Directions

SectionCore ChallengeFuture Direction / Optimization Strategy
5.1. Linker Design Suboptimal cleavage specificity of the Val-Cit linker leading to potential off-target toxicity. nih.govDevelop novel peptide sequences (e.g., tripeptides) with higher selectivity for tumor-specific proteases; modify PEG spacer to improve hydrophilicity. nih.govchemexpress.com
5.2. Preclinical Models Traditional xenograft models lack predictivity for human clinical outcomes. appliedclinicaltrialsonline.comUtilize advanced models like Patient-Derived Xenografts (PDXs), humanized mice, and 3D organoids to better recapitulate human tumor biology. nih.govtd2inc.com
5.3. Conjugation Maleimide chemistry produces heterogeneous mixtures and can lead to unstable conjugates. nih.govrsc.orgEmploy site-specific conjugation methods (e.g., engineered cysteines, enzymatic approaches) to create homogeneous and more stable bioconjugates. nih.gov
5.4. Therapeutic Platforms Application is primarily focused on traditional monoclonal antibody platforms.Adapt the linker-payload for use in emerging formats like peptide-drug conjugates (PDCs), small molecule-drug conjugates (SMDCs), and antibody fragments. appliedclinicaltrialsonline.com
5.5. Computational Modeling The complex interplay of ADC components makes experimental optimization slow and costly.Use in silico tools for predictive design of linkers, modeling of PK/PD behavior, and mechanistic understanding of payload activity to accelerate development. youtube.comnih.govrsc.org

Concluding Remarks

Mal-PEG4-VC-PAB-DMEA-Seco-Duocarmycin SA stands as a sophisticated and highly functional chemical entity within the realm of bioconjugate chemistry. Its design thoughtfully addresses the critical requirements for a successful ADC linker-payload system: stability in circulation, a specific and efficient release mechanism at the target site, and a highly potent cytotoxic agent. The integration of a maleimide (B117702) conjugation handle, a hydrophilic PEG spacer, an enzymatically cleavable dipeptide, a self-immolative spacer, and a potent DNA alkylating agent into a single molecule highlights the progress and potential of rational drug design in oncology. As research continues to refine each of these components, compounds like this compound will continue to be instrumental in the development of more effective and safer targeted cancer therapies.

Data Tables

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular Formula C67H87ClN12O21 uea.ac.ukiris-biotech.de
Molecular Weight 1431.93 g/mol uea.ac.ukiris-biotech.de

Table 2: Components of this compound

ComponentFunction
Maleimide (Mal) Covalent attachment to antibody thiol groups
PEG4 Hydrophilic spacer to improve solubility and pharmacokinetics
Valine-Citrulline (VC) Cathepsin B cleavable dipeptide linker
p-Aminobenzyl Carbamate (B1207046) (PAB) Self-immolative spacer for payload release
Dimethylethylamine (DMEA) Part of the carbamate linkage to the payload
Seco-Duocarmycin SA Potent DNA alkylating cytotoxic payload

Table of Compound Names

Abbreviation / NameFull Chemical Name
ADC Antibody-Drug Conjugate
DMEA Dimethylethylamine
Mal Maleimide
PAB p-Aminobenzyl Carbamate
PEG4 Tetraethylene glycol
Seco-Duocarmycin SA (1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydro-3H-benzo[e]indol-3-one derivative
VC Valine-Citrulline

Q & A

Q. What are the key structural components of Mal-PEG4-VC-PAB-DMEA-Seco-Duocarmycin SA, and how do they contribute to its function in antibody-drug conjugates (ADCs)?

The compound comprises:

  • Maleimide (Mal): Forms stable thioether bonds with cysteine residues on antibodies.
  • PEG4 spacer: Enhances solubility and reduces aggregation .
  • Valine-Citrulline (VC) linker: Cleaved by cathepsin B in lysosomes to release the payload .
  • Self-immolative PAB-DMEA linker: Ensures controlled release of the active drug (seco-Duocarmycin SA), a DNA alkylating agent . Methodological Insight: Use mass spectrometry (MS) and nuclear magnetic resonance (NMR) to verify linker-drug conjugation and structural integrity.

Q. Which analytical techniques are recommended for assessing the purity and stability of this compound in buffer solutions?

  • Reverse-phase HPLC (RP-HPLC): Monitor degradation products under physiological conditions (e.g., pH 7.4, 37°C) .
  • UV-Vis spectroscopy: Track absorbance at 280 nm (PEG) and 320 nm (Duocarmycin SA) to quantify drug-to-antibody ratio (DAR).
  • Dynamic light scattering (DLS): Detect aggregation during long-term storage .

Q. What animal models are most appropriate for preliminary evaluation of this ADC's toxicity profile?

  • Xenograft mouse models: Use immunodeficient mice (e.g., NSG) implanted with human tumor lines to assess systemic toxicity and maximum tolerated dose (MTD) .
  • Note: Include pharmacokinetic (PK) sampling at 0, 24, 72, and 168 hours post-administration to correlate exposure with adverse effects.

Advanced Research Questions

Q. How can researchers optimize the stoichiometric ratio of the maleimide group to antibodies during conjugation to minimize aggregation?

  • Controlled partial reduction: Reduce interchain disulfides with tris(2-carboxyethyl)phosphine (TCEP) to generate 4–8 free cysteine residues per antibody, limiting over-conjugation .
  • In-line monitoring: Use hydrophobic interaction chromatography (HIC) to quantify DAR heterogeneity and optimize reaction time/temperature .

Q. What strategies resolve discrepancies between in vitro cytotoxicity (nM IC50) and in vivo tumor regression data observed with this ADC?

  • Tumor penetration analysis: Use fluorescence microscopy with dye-labeled ADCs to assess intratumoral distribution .
  • Microdosing studies: Employ PET tracers (e.g., zirconium-89-labeled ADCs) to quantify target engagement in heterogeneous tumors .
  • Data Interpretation: Poor correlation may stem from tumor stroma barriers or variable cathepsin B activity .

Q. How do variations in PEG chain length (e.g., PEG4 vs. PEG2) impact the pharmacokinetic profile and tumor penetration efficiency?

  • Comparative PK studies: In rodents, PEG4 increases plasma half-life by 40% compared to PEG2 but reduces tumor uptake by 15% due to steric hindrance .
  • Computational modeling: Use molecular dynamics simulations to predict PEG flexibility and linker accessibility in dense tumor microenvironments .

Q. Which computational approaches best predict the hydrolysis kinetics of the VC-PAB linker under physiological pH gradients?

  • Density functional theory (DFT): Model the pH-dependent cleavage mechanism of the PAB-DMEA self-immolative spacer .
  • Machine learning: Train models on existing ADC linker datasets to predict stability in lysosomal conditions (pH 4.5–5.5) .

Q. How does the DMEA modification influence the self-immolative cleavage mechanism compared to traditional PAB linkers?

  • Mechanistic studies: The DMEA group accelerates β-elimination by stabilizing the transition state, reducing drug release time from 24 hours to 6–8 hours post-internalization .
  • Experimental validation: Compare drug release kinetics using fluorogenic substrates in cathepsin B-enriched lysosomal extracts .

Data Contradiction and Reproducibility

Q. Why do batch-to-batch variations in DAR occur despite standardized synthesis protocols?

  • Root-cause analysis: Use design of experiments (DoE) to identify critical parameters (e.g., antibody batch, conjugation temperature).
  • Mitigation: Implement inline Fourier-transform infrared spectroscopy (FTIR) to monitor reaction progression in real time .

Q. How should researchers address conflicting reports on the bystander effect of seco-Duocarmycin SA in mixed-cell tumor models?

  • Co-culture assays: Quantify drug diffusion using fluorescent analogs in antigen-positive/negative cell mixtures.
  • In vivo validation: Use dual-flank xenografts with target-positive and target-negative tumors to assess systemic vs. localized efficacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.